Trimipramine

Antidepressant Mechanism Serotonin Reuptake Platelet Biomarker

Choose Trimipramine (3564-66-7) for its unreplicated pharmacological fingerprint. Unlike amitriptyline or imipramine, this atypical TCA exerts antidepressant effects via 5-HT2 (pKi 8.10) and D2 (Kd 180 nM) antagonism without depleting platelet serotonin, down-regulating β-adrenoceptors, or blocking monoamine transporters. It uniquely matches the clozapine-like D2/5-HT2 signature, making it the definitive non-scheduled reference standard for antipsychotic drug discovery and polypharmacology studies. Avoid mechanistic misassignment—use the correct TCA.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 3564-66-7
Cat. No. B7818717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine
CAS3564-66-7
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
InChIInChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
InChIKeyZSCDBOWYZJWBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
2.60e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine (CAS 3564-66-7): Procurement & Selection Guide for the Atypical Tricyclic Antidepressant


Trimipramine (CAS 3564-66-7), a tricyclic antidepressant (TCA) of the dibenzoazepine class , is distinguished from classical TCAs by its atypical pharmacological profile. It exhibits potent antagonism at 5-HT2 receptors (pKi 8.10) and D2 dopamine receptors (Kd 180 nM), with only moderate, low-affinity inhibition of monoamine transporters (hSERT IC50 2.11 μM; hNAT IC50 4.99 μM) [1][2]. This profile suggests applications in depression, anxiety with agitation, and as a potential atypical antipsychotic, underscoring its unique positioning for research and clinical formulation development [3][4].

Why Trimipramine Cannot Be Substituted with Imipramine or Amitriptyline: Evidence-Based Pharmacological Differentiation


Substituting trimipramine with other tricyclic antidepressants (TCAs) like amitriptyline or imipramine introduces critical scientific and clinical risks due to profound mechanistic divergence. While amitriptyline acts as a potent serotonin and norepinephrine reuptake inhibitor (depleting platelet serotonin by 57%) [1], trimipramine uniquely leaves platelet serotonin content unchanged and fails to down-regulate β-adrenoceptors, indicating its antidepressant effect is mediated by receptor antagonism (e.g., 5-HT2, D2) rather than monoamine transporter blockade [2][3]. This fundamental difference extends to its cardiovascular profile and its demonstrated antipsychotic efficacy, which is not a class-wide TCA feature [4]. For researchers, using an incorrect TCA analog risks invalidating study hypotheses related to reuptake inhibition, receptor pharmacology, or in vivo efficacy.

Quantitative Evidence Guide for Trimipramine Procurement: Differentiating Data Against Amitriptyline, Clozapine, and Perazine


Trimipramine vs. Amitriptyline: Clinical Proof of a Non-Reuptake Antidepressant Mechanism

A direct clinical comparison established a foundational difference in the mechanism of action between trimipramine and the prototypical TCA, amitriptyline. In a 3-week double-blind trial of 34 patients with major depression, amitriptyline treatment significantly reduced platelet serotonin content by 57%, a direct biomarker of serotonin transporter (SERT) inhibition. In contrast, the trimipramine group showed no change in platelet serotonin, providing the first clinical evidence that its antidepressant effect is not mediated by serotonin reuptake blockade [1]. This is further supported by in vitro findings that trimipramine does not alter the electrically-induced release of [3H]noradrenaline or [3H]5-hydroxytryptamine [2].

Antidepressant Mechanism Serotonin Reuptake Platelet Biomarker Tricyclic Antidepressants

Trimipramine vs. Clozapine: Quantitative Receptor-Binding Similarity Supporting Atypical Antipsychotic Research

Radioligand binding studies demonstrate a close pharmacological alignment between trimipramine and the atypical antipsychotic clozapine, setting it apart from other TCAs. Trimipramine exhibits high affinity for dopamine D2 receptors (Ki 10-60 nM) and 5-HT2 receptors, a profile that closely resembles the values measured for clozapine [1][2]. Crucially, both compounds share an identical dissociation constant (Kd) for the D2 receptor, a primary target for antipsychotic activity, and both show potent binding to H1 and muscarinic acetylcholine receptors [3][4]. This receptor-level homology is not shared by amitriptyline or imipramine, which primarily function as reuptake inhibitors.

Antipsychotic Receptor Pharmacology D2 Antagonism Clozapine Analog

Trimipramine's Unique Transporter Inhibition Profile: Low-Affinity, Broad-Spectrum Inhibition vs. Classical TCAs

In contrast to classical TCAs, which are high-potency inhibitors of monoamine transporters, trimipramine acts as a moderate, broad-spectrum inhibitor. In HEK293 cells expressing human transporters, trimipramine inhibited serotonin (hSERT) with an IC50 of 2.11 μM, noradrenaline (hNAT) with an IC50 of 4.99 μM, and the organic cation transporters hOCT1 and hOCT2 with IC50 values of 3.72 μM and 8.00 μM, respectively [1][2]. While these IC50 values are in the micromolar range and significantly less potent than those of amitriptyline or imipramine, they define a unique polypharmacological signature. Notably, the inhibition of hOCTs, which are expressed in the brain and modulate monoamine uptake, represents an additional layer of mechanistic differentiation from other TCAs [3].

Transporter Inhibition hSERT hNAT hOCT1 Pharmacology

Trimipramine vs. Amitriptyline: Differential Cardiovascular Impact and Tolerability

A 1982 controlled clinical trial provided quantitative evidence of a tolerability advantage for trimipramine. While patients in the trimipramine group were rated as more severely ill at baseline, they exhibited significantly greater improvement by week 2 (p<0.05) compared to the amitriptyline group, and demonstrated a trend toward fewer overall side effects [1]. A separate 1987 study further delineated a cardiovascular distinction: while both drugs prolonged intracardiac conduction, this effect was accompanied by significant increases in heart rate and blood pressure in the amitriptyline group only [2]. This suggests a milder hemodynamic impact for trimipramine.

Cardiovascular Safety Adverse Effects Clinical Trial Tolerability

Trimipramine vs. Perazine: A Quantified Antipsychotic Effect in Acute Schizophrenia

In a 2003 randomized, double-blind trial involving 95 patients with acute schizophrenia, trimipramine (300-400 mg/d) was compared to the established antipsychotic perazine (450-600 mg/d) over 5 weeks. While therapeutic equivalence was not met, both groups showed a statistically significant decrease in the Brief Psychiatric Rating Scale (BPRS) total score. The trimipramine group improved from a mean baseline score of 56.5 (±9.8) to 44.1 (±17.9) [1]. This quantitatively substantiates a substantial antipsychotic effect, a property not shared by other TCAs like amitriptyline. Furthermore, an earlier open-label trial with 28 patients also reported a significant BPRS improvement from 58 (±5) to 46 (±18) with trimipramine [2].

Antipsychotic Efficacy Schizophrenia BPRS Clinical Trial

Validated Research and Industrial Application Scenarios for Trimipramine Based on Differential Evidence


Investigating Non-Monoaminergic Mechanisms of Antidepressant Action

Trimipramine is the optimal TCA for studies designed to dissect antidepressant mechanisms independent of serotonin/norepinephrine reuptake inhibition. Unlike amitriptyline, which depletes platelet serotonin by 57%, trimipramine does not affect this biomarker [1]. It also fails to down-regulate β-adrenoceptors or inhibit transmitter release [2]. This allows researchers to isolate the contributions of receptor antagonism (e.g., 5-HT2, D2) to its antidepressant effects.

Development and Screening of Atypical Antipsychotic Compounds

Trimipramine serves as a valuable tool or reference compound in atypical antipsychotic drug discovery. Its receptor-binding profile shows high affinity for D2 (Ki 10-60 nM) and 5-HT2 receptors, a signature that closely resembles that of clozapine, including an identical D2 dissociation constant [3]. It is useful as a non-scheduled, commercially available standard for D2/5-HT2 antagonism assays or as a lead-like molecule for medicinal chemistry optimization.

Preclinical Models of Schizophrenia and Psychotic Depression

For in vivo models of psychosis, trimipramine is uniquely suited among TCAs due to its validated antipsychotic efficacy in human clinical trials. In a controlled trial in acute schizophrenia, trimipramine (300-400 mg/d) significantly reduced the BPRS total score from 56.5 to 44.1 (p<0.05) [4]. This property, combined with its antidepressant action, makes it a key compound for studies on psychotic depression or the overlap of mood and psychotic disorders.

Studies of Polypharmacology and Organic Cation Transporter (OCT) Interactions

Trimipramine's unique profile as a moderate, broad-spectrum inhibitor of multiple transporters (hSERT, hNAT, hOCT1, hOCT2) makes it an excellent probe for polypharmacology research [5]. Unlike the potent and selective inhibition of classical TCAs, trimipramine's micromolar-range IC50 values allow for the study of combined transporter effects and the functional consequences of OCT inhibition in the brain, a dimension not present with most other TCAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimipramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.